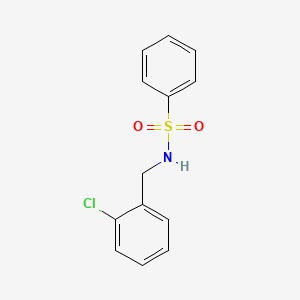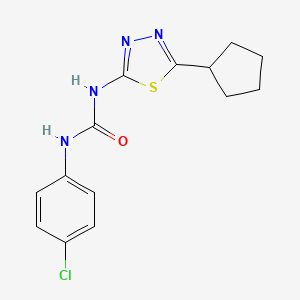
N-(2-chlorobenzyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)benzenesulfonamide derivatives often involves reactions under basic conditions, leading to compounds with high purity, excellent yields, and short reaction times. A highly efficient and simple route for synthesizing related sulfonamide compounds showcases the versatility and accessibility of these chemical structures (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives reveals significant insights into their chemical behavior and potential applications. Crystal structure analysis indicates that these molecules often adopt specific conformations due to intramolecular and intermolecular hydrogen bonds, influencing their physical and chemical properties (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, reactions involving N,N-dichloro derivatives with phenylacetylene yield N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, demonstrating the reactivity and functional versatility of these compounds (Drozdova & Mirskova, 2001).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting points, and crystal structures, are closely linked to their molecular conformations and intermolecular interactions. Studies employing gas electron diffraction and quantum chemical methods provide detailed insights into the conformational preferences of these compounds, significantly influencing their physical characteristics (Petrov et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, including reactivity, stability, and biological activities, are determined by their structural features. For instance, the presence of the sulfonyl and chlorobenzyl groups affects their hydrogen bonding capabilities, electronic distribution, and interaction with biological targets, leading to potential applications in various fields (Jacobs et al., 2013).
Aplicaciones Científicas De Investigación
Polymer-Supported Benzenesulfonamides in Chemistry
Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized in various chemical transformations. This includes unusual rearrangements to yield diverse privileged scaffolds, demonstrating their versatility in synthetic chemistry (Fülöpová & Soural, 2015).
Structural Studies and Potential Medicinal Applications
The structures of certain benzenesulfonamide derivatives, such as 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide, are stabilized by extensive hydrogen bonds. These compounds form chains of molecules and have shown potential for medicinal applications, highlighting the importance of benzenesulfonamides in drug discovery (Siddiqui et al., 2008).
Novel Nonsteroidal Progesterone Receptor Antagonists
N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a new class of nonsteroidal progesterone receptor antagonists. This discovery is significant in treating various diseases such as uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders, showing the therapeutic potential of benzenesulfonamide derivatives (Yamada et al., 2016).
Antitumor Activity of Benzenesulfonamide Derivatives
A series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This emphasizes the role of benzenesulfonamide compounds in cancer research and therapy (Sławiński & Brzozowski, 2006).
Plant Gene Expression Studies
Benzenesulfonamides, specifically substituted benzenesulfonamide safeners like N-(aminocarbonyl)-2-chlorobenzenesulfonamide, have been used to induce specific gene expression in plants without affecting growth. This application is crucial for developing new inducible gene expression systems in plant molecular biology (Hershey & Stoner, 1991).
Conformational Properties in Chemistry
Studies on the molecular structure and conformational properties of benzenesulfonamide, such as the analysis of gas electron diffraction (GED) and quantum chemical methods, contribute significantly to understanding molecular behavior in chemical processes (Petrov et al., 2006).
Direcciones Futuras
The future directions for “N-(2-chlorobenzyl)benzenesulfonamide” could involve further exploration of its potential biological activities. For instance, benzenesulfonamide derivatives have shown promising anticancer properties . Therefore, “this compound” could be investigated for similar activities. Additionally, the compound could be modified to enhance its pharmacological properties or reduce potential side effects.
Mecanismo De Acción
Target of Action
N-(2-chlorobenzyl)benzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
The compound interacts with CA IX through inhibition . By inhibiting CA IX, the compound disrupts the enzyme’s normal function, which can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway in maintaining pH balance within cells . This disruption can lead to changes in the tumor microenvironment, affecting the growth and survival of cancer cells .
Result of Action
The inhibition of CA IX by this compound can lead to antiproliferative effects . Specifically, it can decrease the growth of triple-negative breast cancer cells and other breast cancer cells . Some derivatives of the compound have also shown the ability to induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s ability to inhibit CA IX . Additionally, the presence of other substances in the body may impact the compound’s absorption and distribution.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-13-9-5-4-6-11(13)10-15-18(16,17)12-7-2-1-3-8-12/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYRUGJWSOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B5808907.png)
![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B5808914.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)



![5-(1-azepanylcarbonyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B5808988.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)

![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)